N-(2,3-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide
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Overview
Description
N-(2,3-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is a complex organic compound characterized by its unique chemical structure This compound contains a cyclohexane ring substituted with two methyl groups, a thiochromene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide typically involves multiple steps, including the formation of the thiochromene ring and the subsequent attachment of the cyclohexyl and carboxamide groups. Common synthetic routes may include:
Formation of Thiochromene Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the dimethylcyclohexyl group through substitution reactions using suitable reagents.
Amidation: Formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
N-(2,3-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine: Shares the cyclohexyl group but differs in the presence of a piperidine ring.
4-Hydroxy-2-quinolones: Contains a quinolone moiety with similar biological activities.
Uniqueness
N-(2,3-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide is unique due to its combination of a thiochromene ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-1,1-dioxo-3,4-dihydro-2H-thiochromene-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-12-6-5-8-16(13(12)2)19-18(20)15-10-11-23(21,22)17-9-4-3-7-14(15)17/h3-4,7,9,12-13,15-16H,5-6,8,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYXVQPZCLRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2CCS(=O)(=O)C3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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